4-(Propylsulfanyl)phenol

Overview

Description

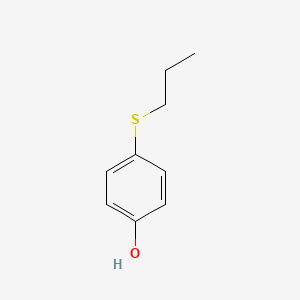

“4-(Propylsulfanyl)phenol” is an organic compound that contains a benzene ring bonded to a hydroxyl group . It is also known as “Phenol, 4-(propylthio)-” and has a molecular formula of C9H12OS .

Synthesis Analysis

The synthesis of phenolic compounds like “4-(Propylsulfanyl)phenol” can be complex. One method involves the diazotization of corresponding anilines and decomposing the diazonium salts formed by boiling with sulfuric acid . Another method involves the reaction of trimethylsilyl ethers of various bisphenols with bis(4-fluorophenyl)sulfones . An indirect electrochemical protocol has also been developed for the electroanalytical detection of phenols .Molecular Structure Analysis

The molecular structure of phenolic compounds is influenced by the presence of the hydroxyl group. The structure of “4-(Propylsulfanyl)phenol” is similar to that of “4-(Phenylsulfonyl)phenol” and “(4-(Propylsulfonyl)phenyl)boronic acid”, which have molecular formulas of C12H10O3S and C9H13BO4S respectively .Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic aromatic substitution . They can react with active metals such as sodium, potassium, etc., to form the corresponding phenoxide . Phenols can also undergo oxidation to form a quinone .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present . Phenols are more acidic than alcohols .Scientific Research Applications

- Application : 4-(Propylsulfanyl)phenol exhibits potent antioxidant activity, making it valuable for preventing oxidative stress-related diseases .

- Potential : 4-(Propylsulfanyl)phenol could modulate inflammatory pathways, aiding in conditions like arthritis or inflammatory bowel disease .

Antioxidant Properties

Antimicrobial Activity

Anti-Inflammatory Effects

Antiproliferative Properties

Food Additive and Preservation

Dairy Industry Applications

Mechanism of Action

Target of Action

It is known that phenols, in general, are active against a wide range of micro-organisms including some fungi and viruses . They have been used to disinfect skin and to relieve itching .

Mode of Action

Phenols are known to be very reactive towards electrophilic aromatic substitution . This reactivity is due to the presence of the hydroxyl group, which is ortho and para directing and makes the aromatic ring strongly activated .

Biochemical Pathways

They are produced by the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

The pharmacokinetics of phenolic compounds involve absorption, distribution, metabolism, and excretion (adme) . The bioavailability and pharmacodynamic action of phenolic compounds are dependent on the interaction between transporter proteins, metabolic enzymes, gut microbiota, and host factors .

Result of Action

Phenols are known to undergo electrophilic aromatic substitution reactions, which can result in various products depending on the electrophile .

Action Environment

The action of phenolic compounds can be influenced by various factors such as the source of the phenolic compound, the properties of the phenolic compound, and the gut microbiota .

Safety and Hazards

Future Directions

With the incidence of antimicrobial resistance rising globally, there is a continuous need for the development of new antimicrobial molecules. Phenolic compounds, having a versatile scaffold that allows for a broad range of chemical additions, exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Future research directions include the functionalization of natural phenolic compounds and the effects on their antimicrobial activity .

properties

IUPAC Name |

4-propylsulfanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWHEQZSUUTOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570738 | |

| Record name | 4-(Propylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propylsulfanyl)phenol | |

CAS RN |

18979-80-1 | |

| Record name | 4-(Propylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)

![4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid](/img/structure/B3031135.png)